2,4,6-Trifluorophenylacetonitrile

Descripción general

Descripción

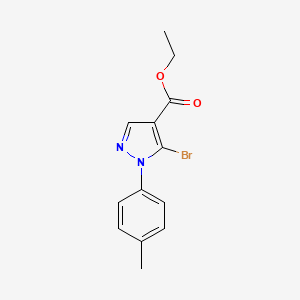

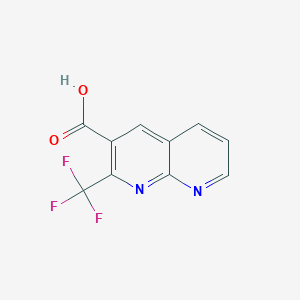

2,4,6-Trifluorophenylacetonitrile is a chemical compound that belongs to the class of organic compounds known as nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to an alkyl or aryl group. The trifluorophenyl group in this compound indicates the presence of three fluorine atoms on a benzene ring, which can significantly affect its reactivity and physical properties due to the strong electronegativity of fluorine.

Synthesis Analysis

The synthesis of related fluorinated phenylacetonitriles has been explored in various studies. For instance, the synthesis of α-(trifluoromethyl)phenylacetonitrile was achieved by reducing the cyanohydrin of α,α,α-trifluoroacetophenone . Another study reported the one-pot synthesis of 2,4-difluorophenylacetonitrile from 2,4-difluorobenzaldehyde, which involved reduction, chlorination, and cyanation steps . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2,4,6-trifluorophenylacetonitrile, although the specific synthesis of this compound is not directly reported in the provided papers.

Molecular Structure Analysis

The molecular structure of fluorinated phenylacetonitriles can be complex, as demonstrated by the study of 2,3,4,5,6-pentafluorophenylacetonitrile (PFPA) reacting with guanidine-like bases. The products included ortho or para substituted dimers and a mixture of oligomers, with their structures confirmed by various spectroscopic methods . The presence of multiple fluorine atoms can lead to unique reactivity patterns, which may also be relevant for 2,4,6-trifluorophenylacetonitrile.

Chemical Reactions Analysis

Fluorinated phenylacetonitriles can participate in a range of chemical reactions. For example, trifluoromethanesulfonic acid was used to catalyze Friedel-Crafts alkylations, a reaction type that could potentially be applied to 2,4,6-trifluorophenylacetonitrile . Additionally, the reactivity of a related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, led to the formation of a trimeric impurity, suggesting that fluorinated phenylacetonitriles can undergo unexpected reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-trifluorophenylacetonitrile can be inferred from the properties of similar compounds. The strong electron-withdrawing effect of the trifluoromethyl group would likely influence the compound's acidity, boiling point, and solubility. The presence of the cyano group contributes to its polarity and potential for hydrogen bonding. While specific data for 2,4,6-trifluorophenylacetonitrile is not provided, the studies on related compounds offer insights into the behavior that could be expected .

Aplicaciones Científicas De Investigación

Synthetic Utility in Organic Chemistry 2,4,6-Trifluorophenylacetonitrile serves as a versatile intermediate in organic synthesis. It is employed in the synthesis of 2,4,6-triarylpyridines, which exhibit a broad spectrum of biological and pharmaceutical properties, including anticonvulsant, anesthetic, anti-malarial, vasodilator, and anti-epileptic characteristics. These compounds are also used as pesticidal, fungicidal, and herbicidal agrochemicals. Their π-stacking ability makes some pyridines useful in supramolecular chemistry, indicating the broad utility of 2,4,6-trifluorophenylacetonitrile in facilitating diverse chemical transformations (Maleki, 2015).

Reactivity and Mechanism Studies The reactivity of 2,4,6-trifluorophenylacetonitrile analogs with guanidine-like bases has been explored, shedding light on reaction kinetics and mechanisms. This research provides insights into the formation of dimers and oligomers, contributing to a deeper understanding of reaction dynamics and product structure, which is crucial for designing efficient synthetic routes in medicinal chemistry and material science (Gierczyk et al., 2006).

Polymorphism and Crystal Engineering The study of polymorphism, as seen in 2-(perfluorophenyl)-2-(phenylamino)acetonitrile derivatives, highlights the significance of 2,4,6-trifluorophenylacetonitrile in crystal engineering. Understanding the conformational flexibility and packing modes of such compounds aids in the development of new materials with tailored properties, which can be pivotal for pharmaceuticals and advanced functional materials (Laubenstein et al., 2016).

Environmental and Analytical Applications 2,4,6-Trifluorophenylacetonitrile derivatives have been investigated for their potential in environmental and analytical applications. For instance, the electrochemical detection of toxicants like 2,4,6-trichlorophenol using CuO/Nafion/GCE demonstrates the utility of these compounds in developing sensitive and selective sensors for monitoring environmental pollutants. This research is fundamental for environmental protection and public health safety (Buledi et al., 2021).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 2,4,6-Trifluorophenylacetonitrile are currently unknown. This compound is a specialty product often used in proteomics research

Mode of Action

The compound’s structure, consisting of a phenyl group attached to a cyano group with three fluorine atoms substituted on the phenyl ring , suggests potential interactions with its targets.

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4,6-Trifluorophenylacetonitrile are not well-studied. Its impact on bioavailability is therefore unclear. The compound is a liquid at ambient temperature , which may influence its absorption and distribution.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 2,4,6-Trifluorophenylacetonitrile, it is known to be toxic and should be handled with care. It is stable under normal temperatures and pressures . .

Propiedades

IUPAC Name |

2-(2,4,6-trifluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCQMVSMIRAMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380731 | |

| Record name | 2,4,6-TRIFLUOROPHENYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trifluorophenylacetonitrile | |

CAS RN |

220227-80-5 | |

| Record name | 2,4,6-TRIFLUOROPHENYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220227-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)